Product packaging for (Cyclooct-1-en-1-yl)methanol(Cat. No.:CAS No. 56900-55-1)

(Cyclooct-1-en-1-yl)methanol

Cat. No.: B14619783
CAS No.: 56900-55-1
M. Wt: 140.22 g/mol
InChI Key: PTYHPKXLRGZBLM-UHFFFAOYSA-N
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Description

(Cyclooct-1-en-1-yl)methanol is a chemical compound of interest in the field of bioorthogonal chemistry, where it can serve as a building block for more complex reagents. While specific pharmacological and toxicological data for this exact compound may not be widely published, its structural class is well-defined. Compounds based on the cyclooctene scaffold, particularly trans-cyclooctenes (TCOs), are highly valued for their rapid reactivity in inverse electron-demand Diels-Alder reactions with tetrazines . This specific reaction is a cornerstone of bioorthogonal labeling, enabling the selective tagging and imaging of biomolecules in live cells without interfering with native biochemical processes . Researchers can functionalize this compound to develop novel TCO derivatives. These derivatives are designed for conjugation to biomolecules like proteins or antibodies. Once conjugated, these TCO-tagged molecules can be targeted in complex biological environments with tetrazine-functionalized probes, such as fluorescent dyes, for detection and visualization . The primary research value of this compound lies in its potential as a precursor for synthesizing these advanced bioorthogonal tags. The mechanism of action for applications derived from this compound is based on the strain-promoted cycloaddition between the cyclooctene ring and a tetrazine partner. The ring strain in the cyclooctene structure drives a rapid and selective linkage with the tetrazine-dienophile, forming a stable dihydropyrazine adduct and releasing nitrogen gas. This reaction enables researchers to perform highly selective chemical ligations on living cells, a powerful technique for studying biological function and for diagnostic development. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B14619783 (Cyclooct-1-en-1-yl)methanol CAS No. 56900-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloocten-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h6,10H,1-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYHPKXLRGZBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709766
Record name (Cyclooct-1-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56900-55-1
Record name (Cyclooct-1-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Profiles of Cyclooct 1 En 1 Yl Methanol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol functionality in (Cyclooct-1-en-1-yl)methanol is amenable to a variety of classical transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of diverse functional groups and the conversion of the alcohol to a carbonyl group, respectively.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted to esters and ethers under standard conditions. Esterification is typically achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of an acid or base catalyst. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) would yield (cyclooct-1-en-1-yl)methyl acetate.

Etherification can be accomplished through methods such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. While specific documented examples for this compound are not prevalent in readily available literature, these transformations follow well-established principles of organic chemistry.

Oxidation Reactions to Carbonyls

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, cyclooct-1-enecarbaldehyde. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are typically employed. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and the conditions for a Swern oxidation. libretexts.orgwikipedia.orgorganic-chemistry.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions and high yields in converting primary alcohols to aldehydes. wikipedia.org Similarly, PCC is a selective oxidant for primary alcohols to aldehydes, typically carried out in a non-aqueous solvent like dichloromethane. libretexts.org

Reactivity of the Cyclooctene (B146475) Double Bond

The double bond within the cyclooctene ring of this compound is a site of rich reactivity, particularly for cycloaddition reactions. The strain and geometry of the eight-membered ring can influence the kinetics and stereoselectivity of these transformations.

Cycloaddition Reactions

Pericyclic reactions, particularly cycloadditions, are powerful tools for the construction of cyclic systems. youtube.comenamine.net The double bond of this compound can participate as a dienophile in various cycloaddition reactions.

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a bioorthogonal "click" reaction known for its exceptionally fast kinetics and high specificity. researchgate.netmdpi.com This reaction typically involves an electron-rich dienophile and an electron-poor diene, such as a 1,2,4,5-tetrazine. researchgate.net The trans-isomer of cyclooctene derivatives, in particular, are highly reactive dienophiles due to their significant ring strain.

While this compound is the cis or Z-isomer, its derivatives can be isomerized or synthesized in the trans or E form to participate in rapid IEDDA reactions. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, leading to the formation of a stable dihydropyridazine (B8628806) product which can then oxidize to a pyridazine.

The reactivity of the tetrazine partner can be tuned by the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction. A common and highly reactive tetrazine used in these reactions is 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.

DienophileDiene (Tetrazine)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
trans-Cyclooctenol3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine~10³ - 10⁴
trans-Cyclooctenol3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine~10² - 10³
trans-Cyclooctenol3,6-dimethyl-1,2,4,5-tetrazine~10⁻¹ - 10⁰

This table presents generalized data for trans-cyclooctenol to illustrate the reactivity in IEDDA reactions. Specific kinetic data for this compound was not found in the searched literature.

Beyond IEDDA reactions, the cyclooctene double bond has the potential to participate in other pericyclic reactions, such as [2+2] cycloadditions, ene reactions, and other types of Diels-Alder reactions where it acts as the dienophile with an electron-rich diene. The specific conditions (thermal or photochemical) and the nature of the reacting partner would dictate the outcome of these reactions. However, specific examples of such pericyclic reactions involving this compound are not extensively documented in the scientific literature.

Isomerization Studies (e.g., Z to E Photoisomerization)

The isomerization of cyclic alkenes, particularly the interconversion between Z (cis) and E (trans) diastereomers, is a fundamental process in organic chemistry. In the context of the cyclooctene framework, the Z-isomer is significantly more stable than the highly strained E-isomer. The transformation from the thermodynamically favored Z-isomer to the E-isomer can be achieved through photochemical methods.

This process, known as photoisomerization, typically involves the use of a photosensitizer. researchgate.netnih.gov The mechanism proceeds through an energy transfer from an excited photosensitizer to the alkene. researchgate.net Upon absorbing light, the photosensitizer is promoted to an excited state and can then transfer its energy to the (Z)-cyclooctene moiety. This energy transfer excites the alkene to its triplet state (T1), where the C=C double bond can undergo rotation. researchgate.net Subsequent relaxation from this triplet state can lead to the formation of either the Z or the E isomer. researchgate.net

Studies on similar systems, such as (Z)-cyclooctene and (Z,Z)-cycloocta-1,3-diene, have demonstrated that chiral photosensitizers can be employed to achieve enantiodifferentiating photoisomerization. rsc.org For example, optically active benzene(poly)carboxamides have been used as chiral sensitizers, yielding enantiomeric excesses (ee) of up to 14% for the resulting (E)-cyclooctene product at low temperatures in nonpolar solvents like pentane. rsc.org The effectiveness of this enantiodifferentiation is highly dependent on the solvent, with polar solvents diminishing the enantiomeric excess due to the intervention of radical ion pairs. rsc.org

The ratio of the Z and E isomers at the photostationary state is dependent on the spectral overlap between the photosensitizer and both the starting material and the product. nih.gov To maximize the conversion to the desired isomer, the photosensitizer should be selected to have minimal spectral overlap with the product. nih.gov Research on the photoisomerization of (E)-anethole to (Z)-anethole has shown that iridium-based photosensitizers can be highly effective, achieving high conversion rates with low catalyst loading under mild irradiation. nih.govnih.gov These principles are directly applicable to the photoisomerization of this compound.

Hydrogenation and Reduction of the Alkene

The alkene functional group in this compound can be readily reduced to the corresponding alkane, cyclooctylmethanol, through catalytic hydrogenation. This reaction involves the addition of two hydrogen atoms across the double bond, resulting in a saturated cycloalkane. libretexts.org While the reaction is thermodynamically favorable, it requires a metal catalyst to proceed at a practical rate. libretexts.org

The process is a form of heterogeneous catalysis where the reaction takes place on the surface of an insoluble metal catalyst. libretexts.org Commonly used catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and nickel (Ra-Ni). libretexts.org The mechanism involves several steps:

Adsorption of Hydrogen: The hydrogen gas (H₂) molecule adsorbs onto the surface of the metal catalyst, and the H-H bond is cleaved to form metal-hydrogen bonds. libretexts.org The hydrogen atoms are held on the catalyst's surface. youtube.com

Adsorption of Alkene: The this compound molecule is adsorbed onto the catalyst surface through interaction with its π-bond. libretexts.org

Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the metal surface to the carbons of the double bond. libretexts.org Because both the alkene and the hydrogen atoms are adsorbed on the same flat surface, the hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com This mode of addition is known as syn-addition. youtube.com

Desorption: Once the double bond is saturated, the resulting cyclooctylmethanol molecule no longer strongly adheres to the catalyst and desorbs, freeing the catalytic site for another cycle. youtube.com

The stereochemical outcome of this reaction is significant, especially with substituted cycloalkenes, as the syn-addition of hydrogen can lead to specific stereoisomers. youtube.comyoutube.com For the hydrogenation of this compound, the result is the formation of cyclooctylmethanol.

Metal-Catalyzed Transformations

Iron-Mediated Allylation Reactions

Iron, being an earth-abundant and less toxic metal, is an attractive alternative to precious metals for catalysis. chemistryviews.org Iron catalysts have been successfully employed in various reactions involving allylic alcohols. An operationally simple and efficient iron-catalyzed transfer hydrogenation of allylic alcohols has been developed using a (cyclopentadienone)iron(0) carbonyl complex as a precatalyst. nih.govacs.org This reaction uses isopropyl alcohol as the hydrogen donor to reduce the alkene functionality. nih.govacs.org

Furthermore, iron catalysts can mediate allylic arylation through C(sp³)–H bond activation. In one reported system, an aryl Grignard reagent, in the presence of an iron catalyst such as Fe(acac)₃, can couple with an alkene by activating an allylic C-H bond. This reaction proceeds at low temperatures and suggests the formation of an allyliron intermediate following the C-H bond activation step. Such a strategy could potentially be applied to this compound or its derivatives to introduce aryl groups at the allylic position of the cyclooctene ring. Iron(III)-catalyzed aerobic Cα–Cβ cleavage of allylic alcohols has also been observed, leading to the formation of ketones or aldehydes. chemistryviews.org

Hydrogenation Catalysis Involving Cyclooctene Moieties

The catalytic hydrogenation of the double bond in cyclooctene moieties is a well-established transformation. researchgate.net This reaction can be performed using both heterogeneous and homogeneous catalysts. Heterogeneous catalysts, such as palladium, platinum, or nickel supported on carbon, are widely used for their operational simplicity and ease of separation. libretexts.orgtcichemicals.com

Homogeneous catalysts offer advantages in terms of selectivity and activity under milder conditions. Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) are notable examples of homogeneous catalysts that can efficiently hydrogenate alkenes. tcichemicals.com Crabtree's catalyst is particularly effective for hydrogenating sterically hindered alkenes and can exhibit stereoselectivity guided by coordinating functional groups within the substrate molecule. tcichemicals.com Ruthenium complexes have also been developed as powerful hydrogenation catalysts. For instance, Shvo's catalyst can hydrogenate olefin moieties, and other ruthenium complexes can reduce esters to alcohols while leaving other functional groups intact. tcichemicals.com The choice of catalyst can therefore allow for selective hydrogenation of the cyclooctene double bond in this compound without affecting the hydroxyl group.

Table 2: Selected Catalysts for Hydrogenation of Alkenes
Catalyst TypeCatalyst ExampleTypical Application
HeterogeneousPalladium on Carbon (Pd/C)General-purpose alkene hydrogenation. libretexts.org
HeterogeneousPlatinum(IV) Oxide (PtO₂)General-purpose alkene hydrogenation. libretexts.org
HomogeneousWilkinson's Catalyst (RhCl(PPh₃)₃)Selective hydrogenation of alkenes and alkynes. tcichemicals.com
HomogeneousCrabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆)Hydrogenation of hindered alkenes, stereoselective reactions. tcichemicals.com
HomogeneousShvo's CatalystHydrogenation of olefins and carbonyls. tcichemicals.com

C-H and C-C Bond Activation Strategies

The direct functionalization of C-H bonds is a powerful strategy in synthetic chemistry that offers a more atom- and step-economical approach to building molecular complexity. For this compound, there are several potential sites for C-H activation, including the C-H bonds of the methanol (B129727) group and the allylic C-H bonds on the cyclooctene ring.

Recent advancements have shown that visible-light-driven photocatalysis can achieve the selective activation of the C-H bond in methanol for C-C coupling. nih.govresearchgate.netspringernature.com Using catalysts like molybdenum disulfide-modified cadmium sulfide, methanol can be dehydrogenatively coupled to form ethylene (B1197577) glycol. nih.govresearchgate.net This process involves the preferential activation of a C-H bond over the O-H bond, forming a hydroxymethyl radical (•CH₂OH) which then couples. nih.govresearchgate.net This principle could be extended to the hydroxymethyl group of this compound for homologation or coupling reactions.

Additionally, transition metals can activate the allylic C(sp³)–H bonds of the cyclooctene ring. As mentioned previously, iron-catalyzed reactions with Grignard reagents can achieve allylic arylation via C-H activation. This approach directly transforms a C-H bond into a C-C bond, providing a powerful method for functionalizing the cycloalkene ring. These strategies represent modern approaches to modifying the this compound structure by targeting otherwise inert C-H bonds for transformation.

Radical Chemistry of Cyclooctenyl Systems

The study of radical intermediates in organic chemistry provides insights into reaction mechanisms and enables the development of novel synthetic methodologies. For cyclooctenyl systems, such as this compound, radical chemistry offers potential pathways for complex molecular transformations. The unique conformational flexibility and potential for transannular interactions within the eight-membered ring make the reactivity of cyclooctenyl radicals a subject of significant interest.

Radical Clock Methodologies

Radical clocks are powerful tools for determining the rates of fast chemical reactions. This indirect kinetic method relies on a competition between a unimolecular radical reaction with a known rate constant (the "clock" reaction) and a bimolecular reaction with an unknown rate constant. By measuring the product distribution, the unknown rate can be calculated.

The utility of a molecule as a radical clock depends on it undergoing a clean, unimolecular rearrangement at a predictable and suitable rate. Classic examples of radical clocks include the 5-hexenyl radical, which undergoes a rapid 5-exo-trig cyclization to form the cyclopentylmethyl radical. The rate constants for these types of rearrangements have been extensively studied and calibrated, providing a reliable benchmark for kinetic analysis.

For a radical generated from a this compound derivative to function as a radical clock, it would need to undergo a characteristic intramolecular rearrangement with a well-defined rate constant. Given the structure of the cyclooctenyl ring, a potential clock reaction would be a transannular cyclization, such as an 8-endo-trig cyclization, to form a bicyclic radical intermediate. However, such cyclizations are subject to significant stereoelectronic and conformational challenges. According to Beckwith's extension of Baldwin's rules for radical cyclizations, intramolecular additions generally favor the exo mode for forming five- and six-membered rings. For medium-sized rings like the cyclooctenyl system, the kinetic landscape is more complex, and the rates of such cyclizations are not as well-calibrated as those for smaller acyclic precursors.

As of now, cyclooctenyl systems are not established as standard radical clocks because the requisite kinetic data for their intramolecular rearrangements are not available. The development of a this compound-based radical clock would first require a thorough investigation and calibration of the rates of its potential transannular cyclization or other rearrangement pathways.

Table 1: Comparison of Established Radical Clock Reactions with a Hypothetical Cyclooctenyl System.
Radical Clock PrecursorUnimolecular RearrangementTypical Rate Constant (kᵣ) at 298 K (s⁻¹)Status
5-Hexenyl5-exo-trig Cyclization2.3 x 10⁵Calibrated
CyclopropylmethylRing Opening8.6 x 10⁷Calibrated
(Cyclooct-1-en-1-yl)methyl8-endo-trig Transannular CyclizationUnknownHypothetical

Photoredox Catalysis and Electron Transfer Processes

Visible-light photoredox catalysis has emerged as a powerful strategy in modern organic synthesis, enabling the generation of radical intermediates under mild conditions. This methodology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) with an organic substrate to generate a radical ion.

The structure of this compound features two key functional groups amenable to photoredox-mediated transformations: the alkene and the allylic alcohol. The alkene can participate in radical addition reactions, while the allylic alcohol can be involved in various coupling or functionalization reactions.

Recent studies have demonstrated the utility of photoredox catalysis for reactions involving allylic alcohols. For instance, a metal-free, visible-light-mediated allylation of thiols with allylic alcohols has been developed using eosin (B541160) Y as an inexpensive organic photocatalyst. rsc.orgrsc.org In this process, the photocatalyst facilitates the generation of a sulfenyl radical from a thiol. This radical can then engage with an allylic alcohol. A similar pathway could be envisioned for this compound, leading to the formation of novel allylic sulfides. The proposed mechanism involves the photocatalytically generated sulfenyl radical adding to the double bond of the allylic alcohol, followed by elimination of a water molecule to yield the final product.

Table 2: Examples of Photoredox-Catalyzed Reactions on Allylic Alcohols and Alkenes Analogous to this compound.
Reaction TypeSubstrate ClassReagentPhotocatalystProduct TypeReference
Allylic SulfenylationDiaryl allylic alcoholsThiolsEosin YAllylic Sulfides rsc.orgrsc.org
Allylic C–H OxidationCyclic AlkenesO₂Organic DyesEnones acs.org
Allylic C–H ThiolationOlefinsDisulfidesIridium ComplexAllylic Thioethers acs.org

Furthermore, the allylic C-H bonds of cyclooctenyl systems are potential targets for functionalization. Visible-light photoredox catalysis has been successfully applied to the direct oxidation of allylic C-H bonds using oxygen as the terminal oxidant, providing access to enones. acs.org Another relevant transformation is the direct allylic C(sp³)–H thiolation with disulfides, which proceeds via the generation of a thiyl radical that acts as a hydrogen atom transfer (HAT) agent. acs.org These examples highlight the potential of this compound to serve as a versatile substrate in photoredox-catalyzed reactions, allowing for the introduction of new functional groups at either the alkene or the allylic position through radical-mediated pathways. Electron transfer processes involving cyclooctene derivatives can lead to the formation of radical cations or anions, whose subsequent reactivity can be harnessed for various synthetic applications.

Structural and Mechanistic Investigations of Reactions Involving Cyclooct 1 En 1 Yl Methanol

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative measurements of reaction rates, offering insights into how factors like concentration, temperature, and catalysts influence the speed at which (cyclooct-1-en-1-yl)methanol would be consumed or formed. Such studies would involve monitoring the concentration of reactants and products over time to determine rate laws and activation energies for specific transformations, such as esterification, oxidation, or addition reactions across the double bond. However, specific rate constants and reaction orders for pathways involving this compound have not been reported in the searched scientific literature.

Computational Chemistry and Theoretical Analysis

Modern computational tools are pivotal in predicting and understanding chemical reactivity. For a molecule like this compound, theoretical analyses would provide a molecular-level picture of its reaction mechanisms.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction pathways. For this compound, DFT calculations could map out the potential energy surface for its various reactions, helping to predict the most likely mechanistic routes by calculating the energies of reactants, products, intermediates, and transition states. Such calculations are instrumental in corroborating or predicting experimental outcomes. At present, specific DFT studies detailing the reaction mechanisms of this compound are not available in published literature.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration as reactants convert into products. Characterizing the geometry and energy of transition states is crucial for understanding reaction barriers and selectivity. Computational methods, like DFT, are used to locate and characterize these structures. For reactions of this compound, this would involve identifying the specific atomic arrangements at the peak of the energy profile for reactions such as an electrophilic addition to the alkene or a substitution at the alcohol. No specific characterizations of transition states in reactions involving this compound were found.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species formed in one step of a multi-step reaction and consumed in a subsequent step. Their identification, often achieved through spectroscopic methods or computational modeling, is key to confirming a proposed reaction mechanism. In reactions involving this compound, potential intermediates could include carbocations (e.g., during acid-catalyzed hydration of the double bond) or radicals. There is currently a lack of specific studies that identify and characterize such intermediates for this molecule.

Elucidation of Stereochemical Control Mechanisms

The stereochemical outcome of a reaction is critical, especially in the synthesis of complex molecules. For this compound, which is chiral and contains a stereogenic center at the carbon-bearing the hydroxymethyl group as well as potential stereoisomerism related to the ring, understanding the mechanisms of stereochemical control is important. This involves studying how reactants approach each other and how the existing stereochemistry of the molecule directs the formation of new stereocenters. Detailed mechanistic studies elucidating the factors that control diastereoselectivity or enantioselectivity in reactions of this compound have not been specifically reported.

Derivatives, Analogues, and Advanced Applications in Chemical Research

Synthesis and Reactivity of Substituted (Cyclooct-1-en-1-yl)methanol Derivatives

The synthesis of substituted this compound derivatives is often centered on creating analogues that can be utilized in specific, highly selective reactions. A primary focus in this area is the preparation of derivatives of trans-cyclooctene (B1233481), a strained alkene with remarkable reactivity. For instance, alcohol-functionalized derivatives like trans-cyclooct-4-enol are synthesized via the photoisomerization of their cis-isomers. This process typically involves irradiating the cis-cyclooctene with UV-C light (254 nm) in the presence of a singlet sensitizer.

The reactivity of these derivatives is dominated by their participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. The high ring strain of the trans-cyclooctene double bond makes it an exceptionally reactive dienophile. When reacted with tetrazine derivatives, these compounds undergo a rapid and selective cycloaddition, a type of "click chemistry" that proceeds without the need for metal catalysts. This reaction is highly efficient and can be performed in a variety of solvents, including water and even complex biological media, highlighting its robust nature. The orientation of substituents, such as in axial versus equatorial isomers, can influence the rate of these reactions.

Significance of Trans-Cyclooctene (TCO) Analogues

Trans-cyclooctene (TCO) analogues, particularly those bearing a hydroxymethyl or other functional group, have gained immense significance due to their unique combination of high strain energy and kinetic stability. This high strain facilitates extremely rapid reactions, making them ideal tools for applications where speed and selectivity are paramount.

Preparation of Strained Cyclooctene (B146475) Isomers

The state-of-the-art method for synthesizing TCOs is the photochemical isomerization of the corresponding cis-cyclooctenes. Following UV irradiation, the resulting mixture of cis and trans isomers is separated. This separation is effectively achieved by exploiting the ability of trans-cyclooctenes to form stable complexes with silver cations, typically by using silver nitrate-impregnated silica (B1680970) gel chromatography. This method has made various TCO derivatives, which were once difficult to access, more readily available for research. For example, trans-cycloocten-3-ol has been prepared using this photochemical approach.

Role in Bioorthogonal Chemistry

The IEDDA reaction between TCOs and tetrazines is a cornerstone of bioorthogonal chemistry—chemical reactions that can occur inside living systems without interfering with native biochemical processes. This specific ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 3.3 x 10⁶ M⁻¹s⁻¹ in water. This exceptional reactivity allows for quantitative conversions in seconds, even at low, sub-millimolar concentrations.

This "click" reaction is widely employed for bioconjugation, enabling the precise labeling, imaging, and manipulation of biomolecules in vivo. For instance, TCO-functionalized molecules can be used in pretargeted nuclear imaging and therapy. In this strategy, a TCO-tagged biomolecule is administered, followed by a radiolabeled tetrazine which rapidly "clicks" onto the TCO, delivering the radiotracer specifically to the target site. To further enhance reactivity and improve properties like stability and solubility, more advanced, conformationally strained TCOs have been developed.

TCO AnalogueReactantSecond-Order Rate Constant (k₂)Conditions
Parent TCOElectron-deficient Tetrazine2.0 x 10³ M⁻¹s⁻¹Not specified
sTCO3,6-diphenyl-s-tetrazine3,100 M⁻¹s⁻¹Methanol (B129727), 25°C
sTCOdiphenyl-s-tetrazine derivative2.86 x 10⁵ M⁻¹s⁻¹Water, 25°C
d-TCO (syn-3a)Water-soluble tetrazine (12)3.66 x 10⁵ M⁻¹s⁻¹Water, 25°C
Cyclopropane-fused TCONot specified3.3 x 10⁶ M⁻¹s⁻¹Water, 25°C

Cyclooctadienyl Methanol Analogues and Their Reactivity

Analogues containing a cyclooctadiene framework, such as those derived from cycloocta-1,5-diene (B8815838), also exhibit important reactivity. For example, the epoxidation of cycloocta-1,5-diene followed by hydrolysis yields racemic (Z)-cyclooct-5-ene-1,2-diol, a precursor that can be functionalized further.

More complex analogues, such as 7-alkylidenecycloocta-1,3,5-trienes, are highly unstable but undergo novel π8+π2 cycloaddition reactions with a variety of dienophiles (π2-addends). For instance, 7-methylenecycloocta-1,3,5-triene reacts with reagents like ethene-tetracarbonitrile and 4-phenyl-1,2,4-triazoline-3,5-dione. flinders.edu.auresearchgate.net These reactions demonstrate the utility of cyclooctadiene systems in constructing complex, bridged ring systems through pericyclic reactions. flinders.edu.auresearchgate.net

This compound as a Synthetic Intermediate for Complex Molecules

The functionalized cyclooctene ring is a valuable starting point for the synthesis of more intricate molecular structures. The combination of the ring's conformational flexibility and the reactivity of the double bond and hydroxyl group allows it to serve as a versatile synthetic intermediate.

Building Blocks for Polycyclic Structures

Cyclooctene and its derivatives are key precursors for building polycyclic structures. The cycloaddition reactions of cycloocta-1,3,5-triene, which exists in equilibrium with its valence tautomer bicyclo[4.2.0]octa-2,4-diene, provide a route to tetracyclic compounds. rsc.org It reacts with dienophiles like hexachlorocyclopentadiene (B6142220) in a (4+2)π cycloaddition to form complex bridged systems. rsc.org In some cases, this initial cycloaddition is followed by a Cope rearrangement, leading to further structural complexity. rsc.org These reactions showcase how the cyclooctene framework can be elaborated into intricate, multi-ring systems, forming the basis for advanced materials and complex organic molecules.

Precursors for Bioorthogonal Ligands

This compound and its isomers are valuable precursors in the synthesis of bioorthogonal ligands, particularly those based on the trans-cyclooctene (TCO) scaffold. TCOs are widely utilized in bioorthogonal chemistry due to their exceptional reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. acs.org This "click" reaction is characterized by its rapid kinetics and high specificity, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biological processes.

The synthesis of functionalized TCOs, which can be conjugated to molecules of interest, often begins with a corresponding cis-cyclooctene derivative. This compound, being a readily accessible cis-cyclooctenol, represents a potential starting point for the synthesis of hydroxyl-functionalized TCOs. The key step in this transformation is the photochemical isomerization of the cis-double bond to the highly strained trans-isomer. nih.gov This process is often facilitated by a photosensitizer and UV irradiation.

Once the trans-isomer is formed, the hydroxyl group of the resulting trans-cyclooctenol can be further modified to introduce other functionalities or to attach it to biomolecules. For instance, the alcohol can be converted to an amine, an activated ester, or other reactive handles suitable for bioconjugation. The development of scalable and diastereoselective synthetic routes to functionalized TCOs is an active area of research, as the properties of the resulting bioorthogonal probes, such as their stability and hydrophilicity, are highly dependent on the nature and stereochemistry of the substituents on the cyclooctene ring.

Applications in Polymer Chemistry and Materials Science

Monomer or Modifier in Polymer Synthesis

This compound holds potential as a functional monomer in the synthesis of advanced polymers through Ring-Opening Metathesis Polymerization (ROMP). rsc.org ROMP is a powerful polymerization technique that utilizes cyclic olefins to produce polymers with well-defined microstructures and tailored properties. The incorporation of functional monomers, such as those bearing hydroxyl groups, allows for the direct introduction of desired functionalities into the polymer backbone.

When used as a comonomer with other cyclic olefins like cyclooctene or norbornene, this compound can be used to synthesize copolymers with pendant hydroxyl groups. These hydroxyl moieties can significantly alter the physical and chemical properties of the resulting polymer, such as its hydrophilicity, adhesion, and potential for post-polymerization modification. For example, the presence of hydroxyl groups can enhance the polymer's ability to participate in hydrogen bonding, leading to changes in its thermal and mechanical properties.

The resulting hydroxyl-functionalized polycyclooctenes can be envisioned as analogues to specialty polymers like poly(ethylene-vinyl alcohol) (EVOH), which are valued for their barrier properties. The ability to control the density and distribution of the hydroxyl groups along the polymer chain through copolymerization offers a route to fine-tuning the material's performance for specific applications, including adhesives, coatings, and advanced composites.

Table 1: Potential Properties of Polymers Derived from this compound

Property Anticipated Effect of Incorporating this compound
Glass Transition Temperature (Tg) Increase due to hydrogen bonding and increased polarity.
Crystallinity Decrease due to disruption of chain packing by the pendant group.
Surface Energy/Polarity Increase, leading to improved wettability and adhesion.
Solubility Potential for solubility in more polar solvents.
Reactivity The hydroxyl group provides a site for post-polymerization modification.

Integration into Supramolecular Assemblies

The functional groups present in this compound, namely the double bond and the hydroxyl group, make it and its derivatives attractive building blocks for the construction of supramolecular assemblies. After isomerization to the trans-cyclooctene form and further functionalization, these molecules can participate in highly specific non-covalent interactions to form well-ordered, higher-level structures.

A notable example of this is the in situ self-assembly of biotinylated trans-cyclooctene nanoparticles. In such systems, a small molecule probe containing a TCO moiety can be designed to self-assemble into nanoparticles within a biological environment. acs.org This assembly can be triggered by specific stimuli, leading to the formation of larger structures that can enhance imaging signals or localize therapeutic agents. The ability to form these assemblies relies on a combination of factors, including hydrophobic interactions and specific molecular recognition events.

By incorporating moieties capable of self-assembly, derivatives of this compound could be designed to form a variety of supramolecular structures, such as micelles, vesicles, or nanofibers. The cyclooctene ring can provide a rigid scaffold, while the hydroxyl group offers a convenient point for the attachment of other functional units that can drive the self-assembly process through hydrogen bonding, host-guest interactions, or other non-covalent forces.

Ligand Design and Metal Complexation Studies

The molecular structure of this compound, featuring both a soft π-system (the double bond) and a hard donor atom (the oxygen of the hydroxyl group), presents intriguing possibilities for its use as a ligand in coordination chemistry. The design of ligands is crucial in tuning the properties of metal complexes for applications in catalysis, sensing, and materials science. umn.edu

The alkene moiety of the cyclooctene ring can coordinate to a metal center through π-backbonding, a mode of interaction common for transition metals. Simultaneously, the hydroxyl group can act as a Lewis base, donating a lone pair of electrons to the metal. This potential for bidentate coordination, involving both the alkene and the alcohol, could lead to the formation of stable chelate rings with a metal ion. The size and conformation of the cyclooctene ring would impose specific geometric constraints on the resulting metal complex, influencing its stability and reactivity.

Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, which is a stronger donor and can form more robust bonds with metal centers. The versatility of the cyclooctene scaffold allows for the synthesis of a variety of related ligands with different steric and electronic properties. For instance, the introduction of additional donor atoms or chiral centers could lead to the development of ligands for asymmetric catalysis. While the coordination chemistry of ligands directly derived from this compound is not extensively documented, the principles of ligand design suggest that it is a promising platform for the development of novel metal complexes with unique structural and electronic features. researchgate.netrsc.org

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Synthetic Routes

Currently, the synthesis of specifically substituted cyclooctene (B146475) derivatives can be a multi-step process. Future research should focus on developing more direct and efficient methods for the preparation of (Cyclooct-1-en-1-yl)methanol and its analogs.

Key Research Objectives:

Direct Functionalization of Cyclooctene: Investigating C-H activation and functionalization reactions on readily available cyclooctene to directly introduce the hydroxymethyl group would represent a significant step forward in efficiency.

Ring-Closing Metathesis (RCM): Exploring RCM of appropriately designed diene precursors could offer a modular and flexible route to this compound and its derivatives with various substituents on the ring.

Stereoselective Synthesis: Developing methods for the enantioselective or diastereoselective synthesis of substituted this compound derivatives will be crucial for applications in asymmetric catalysis and medicinal chemistry. A potential strategy could involve the enzymatic resolution of racemic mixtures or the use of chiral catalysts in the synthetic route.

Synthetic StrategyPotential AdvantagesKey Challenges
Direct C-H FunctionalizationAtom economy, reduced step countSelectivity (regio- and stereoselectivity)
Ring-Closing MetathesisModularity, access to derivativesCatalyst stability and selectivity
Asymmetric SynthesisAccess to enantiopure compoundsDevelopment of suitable chiral catalysts/reagents

Expanding the Scope of Catalytic Transformations for this compound

The allylic alcohol functionality in this compound is a gateway to a multitude of catalytic transformations. A systematic exploration of its reactivity with modern catalytic systems is warranted.

Potential Catalytic Reactions to Explore:

Asymmetric Epoxidation: The Sharpless-Katsuki epoxidation or other asymmetric epoxidation methods could be applied to the double bond to generate chiral epoxy alcohols, which are valuable synthetic intermediates.

Directed Hydrogenation: Utilizing catalysts that can be directed by the hydroxyl group would allow for the stereoselective hydrogenation of the double bond, leading to specific stereoisomers of cyclooctylmethanol.

Palladium-Catalyzed Allylic Substitution: Converting the hydroxyl group into a suitable leaving group would open up possibilities for palladium-catalyzed allylic substitution reactions, enabling the introduction of a wide range of nucleophiles.

Advanced Mechanistic Studies for Rational Catalyst Design

A deep understanding of the reaction mechanisms involved in the transformations of this compound is essential for the rational design of more efficient and selective catalysts.

Areas for Mechanistic Investigation:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways for various catalytic transformations, providing insights into the factors controlling reactivity and selectivity.

Kinetic Studies: Detailed kinetic analysis of key reactions will help to elucidate reaction mechanisms and optimize reaction conditions.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Integration of this compound in Novel Bioorthogonal Systems

The cyclooctene scaffold is a well-established player in bioorthogonal chemistry, primarily through the use of strained trans-cyclooctenes. nih.gov this compound provides a handle for the development of new bioorthogonal probes and reaction systems.

Future Opportunities in Bioorthogonal Chemistry:

Development of New Click-to-Release Strategies: The hydroxymethyl group could be functionalized with a cargo molecule via a cleavable linker. The cyclooctene could then participate in a bioorthogonal reaction, triggering the release of the cargo. Research into cleaving ethers and other functionalities from trans-cyclooctenes upon reaction with tetrazines provides a foundation for this approach.

Tunable Bioorthogonal Probes: Modification of the hydroxymethyl group could be used to tune the solubility, reactivity, and pharmacokinetic properties of cyclooctene-based bioorthogonal probes.

Pro-drug Activation: this compound could be incorporated into a pro-drug that is activated by a bioorthogonal reaction, allowing for targeted drug delivery and release.

Exploration of New Reactivity Modes and Applications in Chemical Biology

Beyond established transformations, there is an opportunity to explore novel reactivity modes of this compound and apply them to address challenges in chemical biology.

Emerging Research Areas:

Photocatalysis: The double bond in this compound could participate in photocatalytic reactions, enabling novel transformations and the formation of complex molecular architectures under mild conditions.

Electrochemical Synthesis: Exploring the electrochemical oxidation or reduction of this compound could provide access to new reactive intermediates and synthetic pathways.

Chemical Tools for Studying Biological Systems: Functionalized derivatives of this compound could be designed as chemical probes to study biological processes, such as enzyme activity or protein-protein interactions. The development of functionalized cyclooctynes for bio- and surface-orthogonal applications highlights the potential for such tailored molecules.

Q & A

Q. What are the recommended methods for synthesizing (Cyclooct-1-en-1-yl)methanol in a laboratory setting?

A common approach involves allylation of cyclooctene oxide using organometallic reagents like allyl tributyl stannane. For example, homoallylic alcohols (structurally analogous to the target compound) can be synthesized via nucleophilic addition to epoxides under controlled conditions . Purification typically employs column chromatography with polar/non-polar solvent systems (e.g., methanol/chloroform mixtures) to isolate the product . Ensure inert conditions to prevent oxidation of the cyclooctene ring.

Q. How can NMR spectroscopy distinguish this compound from its isomers?

Key diagnostic signals in 1H^1H-NMR include:

  • A triplet for the methanol proton (~δ 1.5–2.0 ppm, coupling with adjacent CH2_2).
  • Distinct splitting patterns for the cyclooctene protons (δ 5.2–5.8 ppm, characteristic of strained cycloalkene systems) .
  • 13C^{13}C-NMR will show a deshielded carbon adjacent to the double bond (δ ~120–130 ppm). Comparison with NIST spectral databases for cyclooctanol derivatives can resolve isomer ambiguities .

Q. What safety protocols are critical when handling this compound?

Refer to SDS guidelines for structurally similar bicyclic alcohols:

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Store in airtight containers under nitrogen to prevent oxidation of the cyclooctene ring .
  • Avoid exposure to strong acids/bases, which may induce ring-opening reactions.

Advanced Research Questions

Q. How does the strained cyclooctene ring influence the compound’s reactivity in catalytic hydrogenation?

The 8-membered ring introduces torsional strain, increasing susceptibility to hydrogenation. Kinetic studies suggest:

  • Faster reduction of the double bond compared to less-strained cyclohexene derivatives.
  • Use of palladium-on-carbon (Pd/C) at 1 atm H2_2 achieves selective hydrogenation without ring scission . Computational modeling (DFT) can predict regioselectivity by analyzing bond angles and electron density distribution .

Q. What contradictions exist in reported yields for this compound synthesis, and how can they be resolved?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve epoxide allylation yields but may promote side reactions .
  • Catalyst choice : Homogeneous catalysts (e.g., Rh complexes) vs. heterogeneous "single-site" catalysts (e.g., La/Ir-doped systems) show divergent efficiencies in analogous methanol carbonylation reactions . Mitigate by standardizing reaction conditions and validating purity via GC-MS.

Q. How can computational chemistry optimize reaction pathways for functionalizing this compound?

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or oxidation reactions.
  • Molecular dynamics simulations predict solvent effects on conformational stability .
  • Compare computed IR spectra with experimental data to validate intermediates .

Q. What role does isomerization play in the stability of this compound during storage?

The compound may undergo ring-flipping or double-bond migration under thermal/light exposure. Monitor via:

  • Temperature-controlled 1H^1H-NMR to detect conformational changes.
  • UV-Vis spectroscopy to track π→π* transitions of the cyclooctene moiety . Store at −20°C in amber vials to minimize degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.